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molecular formula C6H12N2S B8723741 2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine CAS No. 3358-41-6

2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine

Cat. No. B8723741
M. Wt: 144.24 g/mol
InChI Key: APZLFZUMHUZNIJ-UHFFFAOYSA-N
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Patent
USRE029358

Procedure details

The starting material, 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine hydrochloride, is prepared as follows: 4,5,6,7-tetrahydro-2-methylthio-1H-1,3-diazepine (McKay and Kreling. Can. J. Chem. 35 1438 (1957) and hydrazine are added to ethanol, and the solution then heated to yield 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine hydroidide, melting point 133° -135° C. If the latter compound is treated with silver chloride in aqueous or ethanol solution, the hydrochloride salt is obtained, melting point 192°-193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:9][NH2:10].CSC1NCCCCN=1.NN>C(O)C>[NH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][N:2]=[C:3]1[NH:9][NH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1C(=NCCCC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1NCCCCN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution then heated

Outcomes

Product
Name
Type
product
Smiles
N1C(=NCCCC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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